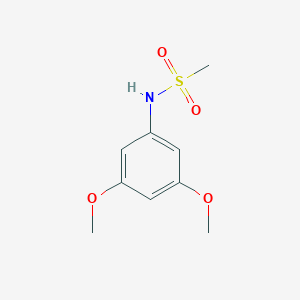![molecular formula C22H20N2O5S B229795 N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine, also known as E64d, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. E64d is a protease inhibitor that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Wirkmechanismus
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine inhibits proteases by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving its substrate. N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has been shown to be a potent inhibitor of cysteine proteases, including cathepsin B, cathepsin L, and papain. The mechanism of action of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has been well-characterized in the literature, making it a valuable tool for studying protease function.
Biochemical and Physiological Effects:
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has been shown to have various biochemical and physiological effects, including the inhibition of proteases, induction of autophagy, and modulation of apoptosis. These effects make N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine a valuable tool for studying cellular processes and disease mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine in lab experiments is its ability to selectively inhibit proteases, allowing researchers to study the role of these enzymes in various cellular processes. However, N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects on cellular processes.
Zukünftige Richtungen
There are many potential future directions for research involving N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine. One area of interest is the use of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine in the study of autophagy, a cellular process that plays a critical role in various diseases, including cancer and neurodegenerative disorders. Additionally, N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine could be used in the development of new therapies for diseases that involve protease dysfunction, such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine is a valuable tool for studying cellular processes and disease mechanisms. Its ability to selectively inhibit proteases has made it a popular choice for researchers in various fields. While there are some limitations to its use, the potential future directions for research involving N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine are numerous, making it an exciting area of study in the scientific community.
Synthesemethoden
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine can be synthesized through a multi-step process that involves the reaction of various chemicals, including 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole, sulfonyl chloride, and phenylalanine. The synthesis method of N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has been well-established in the literature and has been used by many researchers to obtain the compound for their experiments.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine has been used extensively in scientific research due to its ability to inhibit proteases. Proteases are enzymes that play a critical role in various cellular processes, including protein degradation, cell signaling, and apoptosis. By inhibiting proteases, N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine can be used to study the role of these enzymes in various cellular processes.
Eigenschaften
Molekularformel |
C22H20N2O5S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H20N2O5S/c1-2-24-18-11-12-19(15-9-6-10-16(20(15)18)21(24)25)30(28,29)23-17(22(26)27)13-14-7-4-3-5-8-14/h3-12,17,23H,2,13H2,1H3,(H,26,27) |
InChI-Schlüssel |
TXSBMLZDZBAKCN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CC=CC=C4)C(=O)O)C=CC=C3C1=O |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CC=CC=C4)C(=O)O)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)

![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)

![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)
